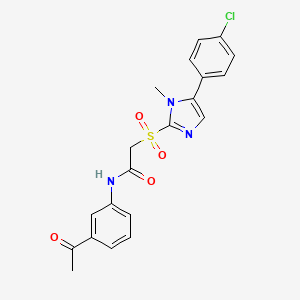
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a chemical compound that belongs to the class of pyrimidinyl sulfanyl acetamides. This compound features a pyrimidinone ring substituted with an ethyl group at the 4-position and a furan-2-ylmethyl group attached to the acetamide moiety through a sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Pyrimidinone Core: : The pyrimidinone core can be synthesized through the cyclization of appropriate β-keto esters with amidines under acidic or basic conditions.
Introduction of the Ethyl Group: : Ethylation of the pyrimidinone core can be achieved using ethylating agents such as ethyl iodide or diethyl sulfate.
Thiolation: : The thiol group can be introduced using thiourea or thiolating agents like Lawesson's reagent.
Acetylation: : The final step involves the acetylation of the thiol group using acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: : The pyrimidinone ring can be reduced to form a pyrimidinylamine derivative.
Substitution: : The ethyl group or the furan-2-ylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Disulfides: : Formed by the oxidation of the thiol group.
Sulfonic Acids: : Formed by further oxidation of the disulfides.
Pyrimidinylamines: : Formed by the reduction of the pyrimidinone ring.
Substituted Derivatives: : Formed by the substitution of the ethyl or furan-2-ylmethyl groups.
Aplicaciones Científicas De Investigación
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
This compound can be compared with other pyrimidinyl sulfanyl acetamides, highlighting its uniqueness in terms of structure, reactivity, and biological activity. Similar compounds include:
2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate
2-((3-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Propiedades
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-9-6-11(17)16-13(15-9)20-8-12(18)14-7-10-4-3-5-19-10/h3-6H,2,7-8H2,1H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJSWZSBIHTEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol](/img/structure/B2922586.png)


![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2922590.png)



![3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2922601.png)
![N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B2922603.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine](/img/structure/B2922604.png)

![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2922607.png)

